2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide
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Overview
Description
2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an isonicotinamido group and a phenoxyethyl moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isonicotinamido group: This step may involve the reaction of the oxazole intermediate with isonicotinic acid or its derivatives.
Introduction of the phenoxyethyl group: This can be done via nucleophilic substitution reactions, where the oxazole intermediate reacts with a phenoxyethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions could lead to the formation of reduced oxazole compounds.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-4-carboxylic acid derivatives, while substitution could produce various functionalized oxazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group.
2-(isonicotinamido)-N-(2-phenoxyethyl)thiazole-4-carboxamide: Thiazole ring instead of oxazole.
2-(isonicotinamido)-N-(2-phenoxyethyl)imidazole-4-carboxamide: Imidazole ring instead of oxazole.
Uniqueness
The uniqueness of 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide lies in its specific combination of functional groups and the oxazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-phenoxyethyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-16(13-6-8-19-9-7-13)22-18-21-15(12-26-18)17(24)20-10-11-25-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDLRYFCGOXCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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